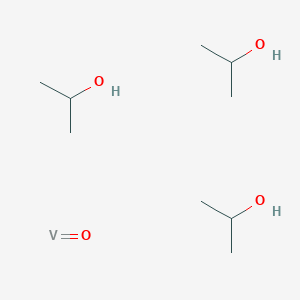
Tris(isopropyl alcohol); vanadium monoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(isopropyl alcohol); vanadium monoxide is a coordination compound that features vanadium in its monoxide form complexed with three isopropyl alcohol molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(isopropyl alcohol); vanadium monoxide typically involves the reaction of vanadium pentoxide (V2O5) with isopropyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the reduction of vanadium pentoxide to vanadium monoxide while coordinating with isopropyl alcohol molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of temperature, pressure, and atmosphere to ensure the purity and yield of the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tris(isopropyl alcohol); vanadium monoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium, such as vanadium dioxide (VO2) or vanadium pentoxide (V2O5).
Reduction: It can be reduced further to lower oxidation states of vanadium.
Substitution: The isopropyl alcohol ligands can be substituted with other ligands, such as water or other alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the substituting ligand under mild heating.
Major Products Formed
Oxidation: Vanadium dioxide (VO2) and vanadium pentoxide (V2O5).
Reduction: Lower oxidation states of vanadium, such as vanadium(II) compounds.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Tris(isopropyl alcohol); vanadium monoxide has several scientific research applications:
Catalysis: It can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of vanadium and the effects of different ligands on its properties.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Tris(isopropyl alcohol); vanadium monoxide involves its ability to undergo redox reactions and coordinate with various ligands. The vanadium center can participate in electron transfer processes, making it a versatile catalyst. The isopropyl alcohol ligands can stabilize the vanadium center and influence its reactivity.
Comparison with Similar Compounds
Similar Compounds
Vanadium acetylacetonate: Another coordination compound of vanadium with acetylacetonate ligands.
Vanadium oxalate: A compound where vanadium is coordinated with oxalate ligands.
Vanadium chloride: Vanadium coordinated with chloride ligands.
Uniqueness
Tris(isopropyl alcohol); vanadium monoxide is unique due to the presence of isopropyl alcohol ligands, which provide specific steric and electronic effects that influence the reactivity and stability of the compound. This makes it distinct from other vanadium coordination compounds and offers unique opportunities for research and applications.
Properties
Molecular Formula |
C9H24O4V |
|---|---|
Molecular Weight |
247.23 g/mol |
IUPAC Name |
oxovanadium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;; |
InChI Key |
JOUSPCDMLWUHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


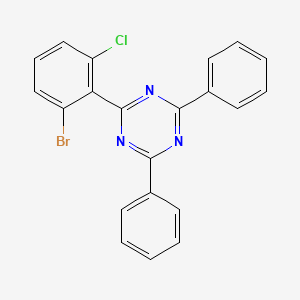
![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)
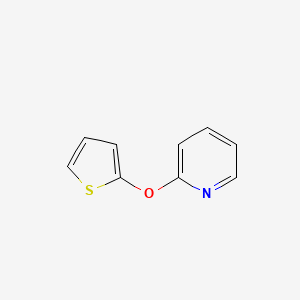
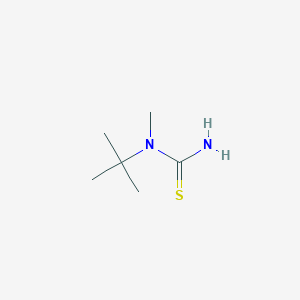

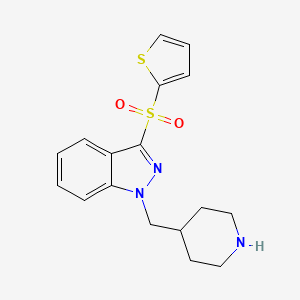
![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
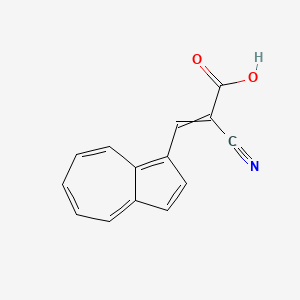
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)

![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)



